

# An In-depth Technical Guide to the Hs27 Cell Line

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: HS-27

Cat. No.: B8103614

[Get Quote](#)

This technical guide provides a comprehensive overview of the Hs27 cell line (ATCC CRL-1634), a widely used normal human fibroblast cell line. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the cell line's origin, characteristics, culture protocols, and applications. Furthermore, this guide clarifies the distinction between Hs27 and the often-confused **HS-27A** cell line, providing relevant data for both.

## Introduction to Hs27 (ATCC CRL-1634)

The Hs27 cell line is a finite human fibroblast cell line derived from the foreskin of a normal, newborn Black male.[1][2][3] It is a valuable tool in a variety of research areas, including toxicology, 3D cell culture, and high-throughput screening. As a finite cell line, it has a limited lifespan and can be propagated for approximately 42 passages.[2][4][5]

## Distinction from HS-27A (ATCC CRL-2496)

It is crucial to distinguish the Hs27 cell line from the **HS-27A** cell line (ATCC CRL-2496). **HS-27A** is an immortalized human bone marrow stromal fibroblast cell line derived from a 30-year-old White male. This cell line was immortalized through transformation with the amphotropic retrovirus vector LXS16E6E7, which expresses the E6 and E7 proteins of human papillomavirus type 16.[6] Unlike Hs27, **HS-27A** is a continuous cell line with a different tissue of origin, donor demographics, and distinct biological properties, particularly in its capacity to support hematopoietic progenitor cells.[7]

# Quantitative Data Summary

The following tables summarize the key quantitative characteristics of both the Hs27 and **HS-27A** cell lines for easy comparison.

Table 1: Characteristics of Hs27 Cell Line (ATCC CRL-1634)

Characteristic	Value
Organism	Homo sapiens (Human)
Tissue of Origin	Skin, Foreskin[1][2]
Cell Type	Fibroblast[1][2]
Age of Donor	Newborn[2][4][5]
Sex of Donor	Male[1][3]
Ethnicity	Black[1][2][3][5]
Disease State	Normal
Growth Properties	Adherent[2][5]
Morphology	Fibroblastic[4]
Karyotype	46,XY[2][5]
Lifespan	Finite (approx. 42 passages)[2][4][5]
STR Profile	Amelogenin: X,Y; CSF1PO: 10,12; D5S818: 12; D7S820: 9,11; D13S317: 12,14; D16S539: 11,13; TH01: 7,8; TPOX: 6,8; vWA: 18[2][5]

Table 2: Characteristics of **HS-27A** Cell Line (ATCC CRL-2496)

Characteristic	Value
Organism	Homo sapiens (Human)
Tissue of Origin	Bone Marrow, Stroma
Cell Type	Fibroblast
Age of Donor	30 years
Sex of Donor	Male
Ethnicity	White
Disease State	Normal
Growth Properties	Adherent
Morphology	Fibroblastic, large flattened polygonal shaped cells
Immortalization	HPV-16 E6/E7 expression[6]
Antigen Expression	High levels of Vascular Cell Adhesion Molecule 1 (VCAM-1/CD106)

## Experimental Protocols

This section provides detailed methodologies for the culture and maintenance of the Hs27 cell line, as well as a protocol for its use as a feeder layer, a common application.

### Cell Culture and Maintenance of Hs27

This protocol is based on guidelines provided by ATCC and other cell culture repositories.[1][4][8]

Materials:

- Hs27 cells (ATCC CRL-1634)
- Dulbecco's Modified Eagle's Medium (DMEM), ATCC-formulated (Catalog No. 30-2002)[1]

- Fetal Bovine Serum (FBS)
- 0.25% (w/v) Trypsin-0.03% (w/v) EDTA solution[1]
- Phosphate-Buffered Saline (PBS), sterile
- Sterile tissue culture flasks, plates, and pipettes
- Humidified incubator at 37°C with 5% CO<sub>2</sub>[8]
- Biosafety cabinet

#### Complete Growth Medium:

- Prepare the complete growth medium by supplementing the base DMEM with 10% (v/v) fetal bovine serum.[1]
- Warm the complete growth medium to 37°C in a water bath before use.

#### Thawing of Cryopreserved Cells:

- Quickly thaw the cryovial of Hs27 cells in a 37°C water bath until only a small amount of ice remains.
- Decontaminate the outside of the vial with 70% ethanol and transfer it to a biosafety cabinet.
- Aseptically transfer the contents of the vial to a centrifuge tube containing 9.0 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.[1]
- Aspirate the supernatant, which contains the cryoprotective agent (e.g., DMSO).
- Gently resuspend the cell pellet in a small volume of fresh, pre-warmed complete growth medium.
- Transfer the resuspended cells to a T-75 culture flask containing additional complete growth medium.

- Incubate the flask at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Change the medium 24 hours after thawing to remove any residual cryoprotective agent.

#### Subculturing:

- Monitor the cell confluence, which should not exceed 80-90%.
- Aspirate the culture medium from the flask.
- Rinse the cell monolayer with sterile PBS to remove any residual serum.
- Add 1 to 2 mL of 0.25% Trypsin-0.03% EDTA solution to the flask and incubate at room temperature or 37°C until the cells detach.[\[1\]](#)
- Observe the cells under a microscope to confirm detachment.
- Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Transfer a portion of the cell suspension to new culture flasks at a split ratio of 1:2 to 1:4.[\[5\]](#)
- Add fresh, pre-warmed complete growth medium to the new flasks.
- Incubate the cultures at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Renew the culture medium 2 to 3 times per week.[\[8\]](#)

## Hs27 as a Feeder Layer for Human Corneal Epithelial Regeneration

This protocol is adapted from a study by Li et al. (2012), which identified Hs27 as a suitable human fibroblast feeder layer for the ex vivo expansion of human corneal epithelial cells.[\[9\]](#)

#### Materials:

- Confluent culture of Hs27 cells

- Mitomycin C (5 µg/mL)
- Human corneal limbal epithelial single cells
- Appropriate culture medium for corneal epithelial cells

Protocol:

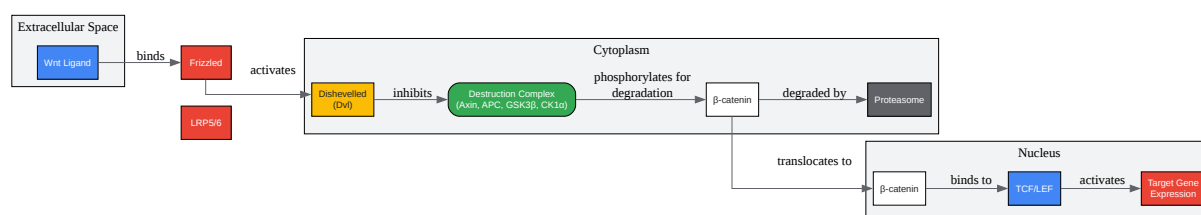
- Culture Hs27 cells to confluence as described in Protocol 3.1.
- Treat the confluent Hs27 cells with 5 µg/mL mitomycin C for 16 hours to induce growth arrest.<sup>[9]</sup>
- After treatment, wash the cells thoroughly with sterile PBS to remove any residual mitomycin C.
- Trypsinize the growth-arrested Hs27 cells and plate them at a density of  $2 \times 10^4$  cells/cm<sup>2</sup> in the desired culture vessel.<sup>[9]</sup>
- Allow the Hs27 feeder layer to attach for at least 6 hours.
- Isolate human corneal limbal epithelial single cells using standard protocols.
- Seed the human corneal limbal epithelial single cells onto the prepared Hs27 feeder layer at a density of  $1 \times 10^3$  cells/cm<sup>2</sup>.<sup>[9]</sup>
- Culture the co-culture in the appropriate medium for corneal epithelial cells, monitoring for colony formation and expansion.

## Signaling Pathways and Visualizations

While specific signaling pathway studies on Hs27 are limited, research has indicated the involvement of the Wnt and angiogenesis-related pathways in response to certain stimuli.<sup>[3]</sup> In contrast, the related **HS-27A** cell line has been more extensively studied in the context of various signaling cascades. Below are diagrams of key signaling pathways relevant to both cell lines.

### Wnt Signaling Pathway

The Wnt signaling pathway is crucial for a wide range of cellular processes, including proliferation and differentiation. A study on Hs27 cells treated with a herbal formula showed an activation of this pathway.[3] The following diagram illustrates a simplified canonical Wnt signaling pathway.

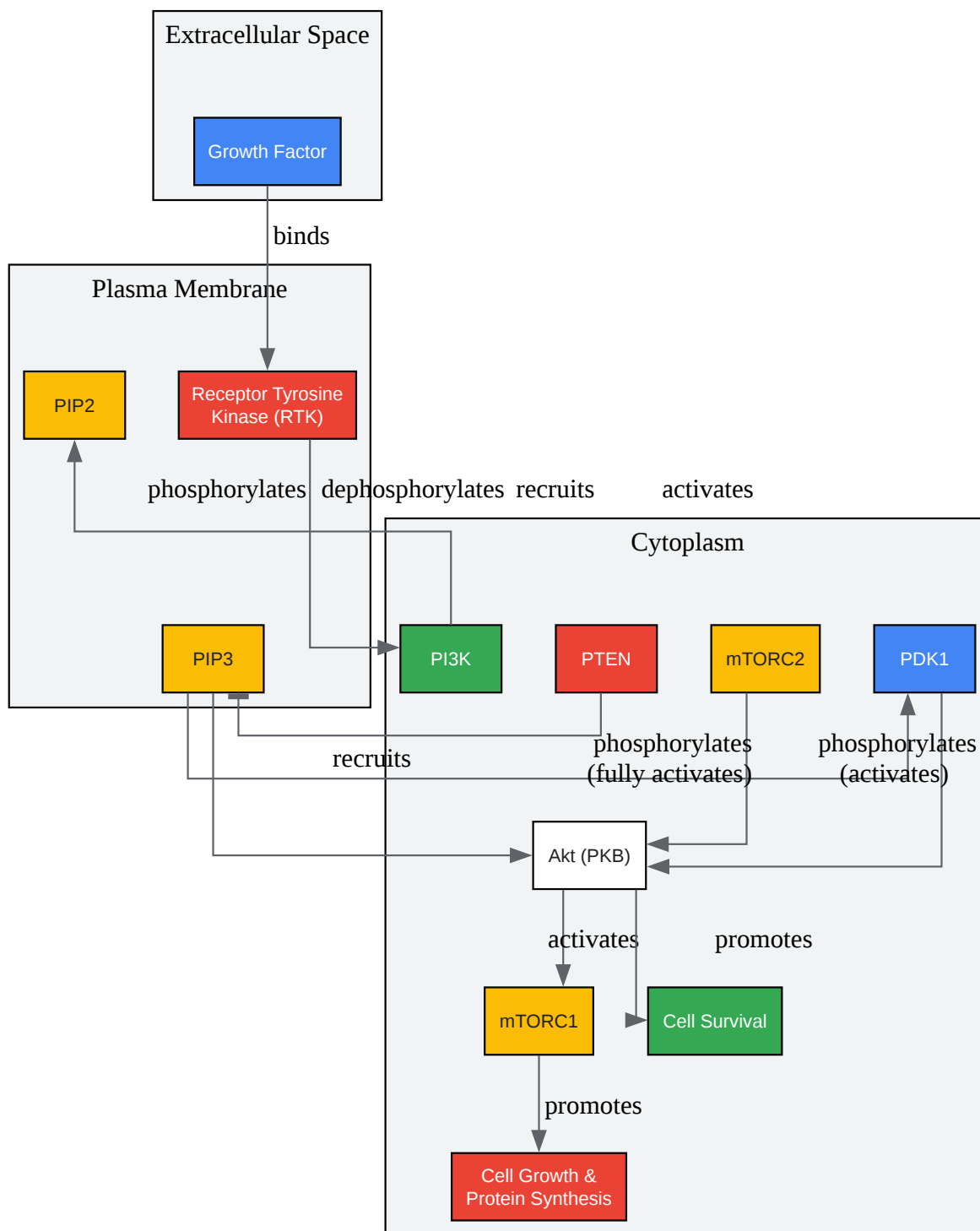


[Click to download full resolution via product page](#)

A simplified diagram of the canonical Wnt signaling pathway.

## PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. This pathway has been shown to be differentially regulated between primary mesenchymal stromal cells and the **HS-27A** cell line.



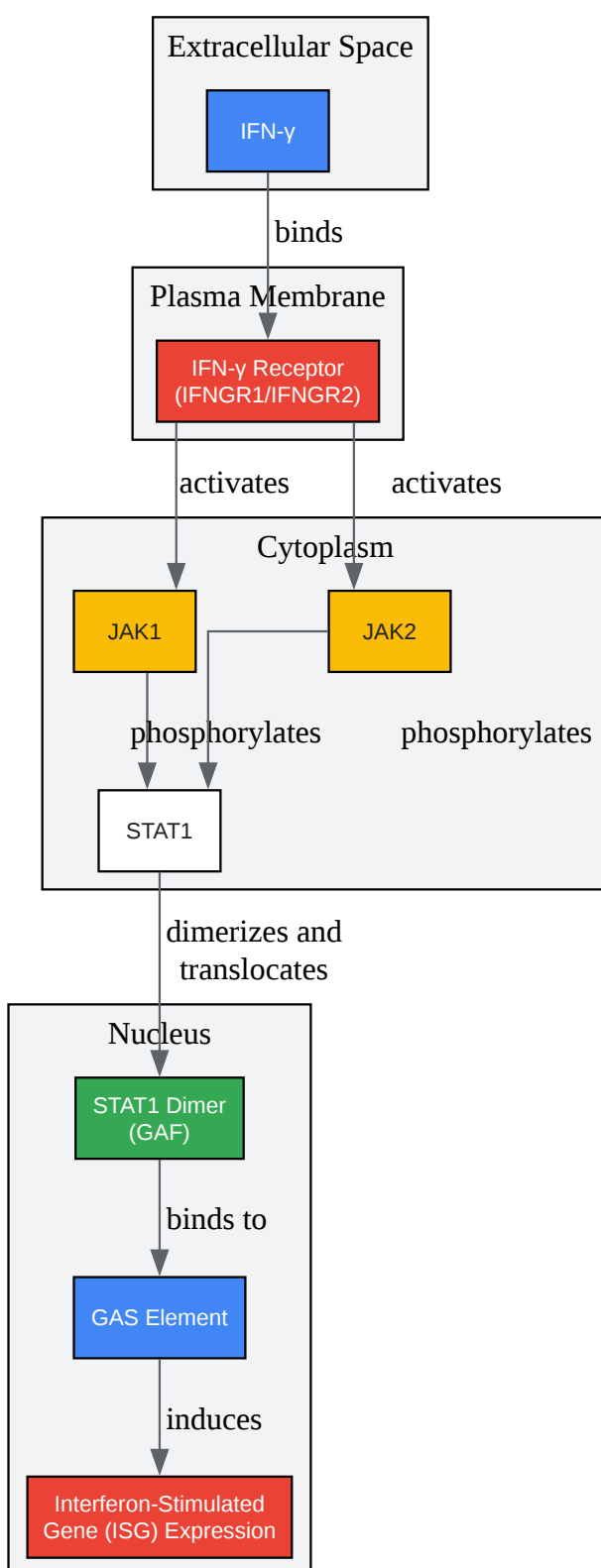
[Click to download full resolution via product page](#)

An overview of the PI3K/Akt/mTOR signaling pathway.



## Interferon-gamma (IFN- $\gamma$ ) Signaling Pathway

IFN- $\gamma$  signaling is integral to the immune response. The IFN- $\gamma$ -mediated signaling pathway is considered an essential signature of MSC-mediated immunosuppression and is more active in the related HS-5 cell line compared to **HS-27A**.



[Click to download full resolution via product page](#)

The canonical JAK-STAT signaling pathway activated by IFN- $\gamma$ .

## Conclusion

The Hs27 cell line is a valuable and well-characterized tool for in vitro research, particularly in studies requiring a normal, finite human fibroblast model. Its applications in toxicology, 3D cell culture, and as a feeder layer are well-documented. It is imperative for researchers to distinguish Hs27 from the immortalized **HS-27A** cell line to ensure the appropriate model is used for their experimental questions. This guide provides the essential technical information to facilitate the effective use of the Hs27 cell line in scientific investigations.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioinformatics.hsanmartino.it [bioinformatics.hsanmartino.it]
- 5. Hs 27. Culture Collections [culturecollections.org.uk]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Human Fibroblast Cell Lines as a Feeder Layer for Human Corneal Epithelial Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Hs27 Cell Line]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103614#what-is-the-hs27-cell-line]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)